2-Fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Heterocyclic Compounds

2-FBN serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. Some notable examples include:

- 3-Amino-1,2-benzisoxazoles: These heterocycles exhibit diverse biological activities, making them interesting targets for drug discovery []. 2-FBN readily participates in reactions to form these compounds [].

- Xanthone-iminium triflates: These are cationic (positively charged) dyes with potential applications in solar cells and organic light-emitting diodes (OLEDs) []. 2-FBN is a key component in their synthesis [].

Other Potential Applications

Research exploring other applications of 2-FBN is ongoing. Some potential areas of exploration include:

- Development of novel materials with desirable properties, such as improved thermal stability or electrical conductivity.

- Investigation of its biological activity, potentially leading to the discovery of new drugs or therapeutic agents.

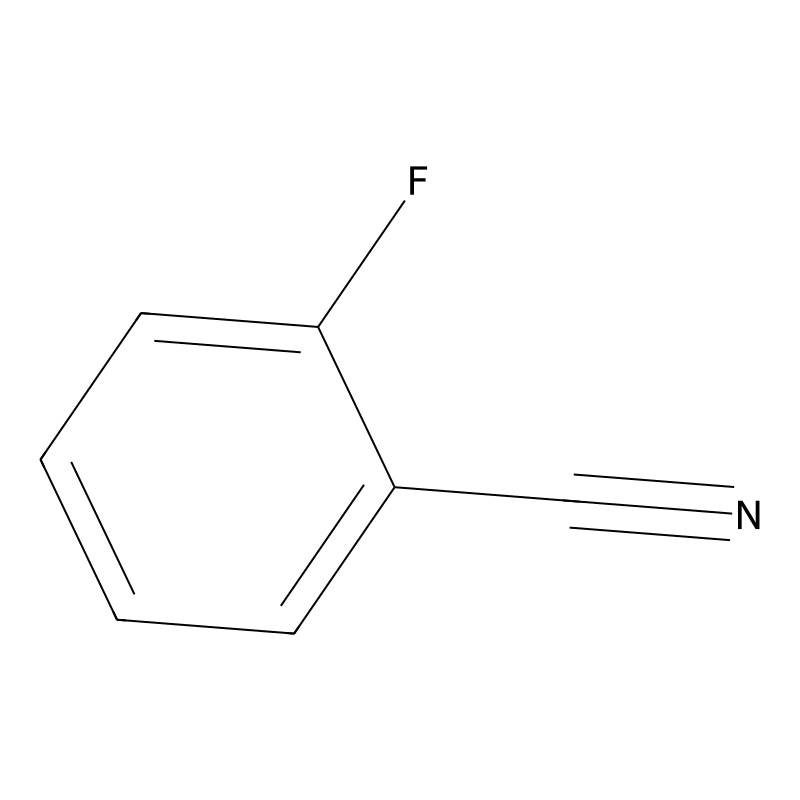

2-Fluorobenzonitrile, also known as o-fluorobenzonitrile, is an organic compound with the molecular formula C₇H₄FN and a molecular weight of 121.11 g/mol. It is characterized by a fluorine atom attached to the benzene ring adjacent to a nitrile group (–C≡N). This compound appears as a colorless to light yellow liquid with a melting point of -13.7 °C and a boiling point of approximately 90 °C at 21 mm Hg . Its structure contributes to its unique chemical properties, making it a versatile intermediate in organic synthesis.

Currently, there is no extensive research available on the specific mechanism of action of 2-Fluorobenzonitrile in biological systems.

2-Fluorobenzonitrile is considered a hazardous material due to the following properties:

- Toxicity: Information on specific toxicity is limited, but it is recommended to handle the compound with caution as it may be harmful upon ingestion, inhalation, or skin contact [].

- Flammability: 2-Fluorobenzonitrile has a flash point of 165 °F, indicating flammability. It is important to handle it away from heat sources and open flames [].

- Reactivity: The compound may react with strong oxidizing agents [].

- Hydrolysis: It can be hydrolyzed to form 2-fluorobenzoic acid or 2-fluorobenzamide .

- Reduction: The compound can be reduced to yield 2-fluorobenzylamine .

- Reactions with Organometallic Reagents: It reacts with organometallic reagents to produce various 2-fluorophenyl ketones .

- Fluorodenitration: Tetramethylammonium fluoride has been noted for its effectiveness in converting 2-nitrobenzonitrile to 2-fluorobenzonitrile with high selectivity .

Several methods exist for synthesizing 2-fluorobenzonitrile, including:

- From Saccharin: A notable synthesis involves heating saccharin with phosphorus pentachloride to produce 2-cyanobenzenesulfonyl chloride, which is then reacted with an alkali metal fluoride in a suitable solvent .

- Fluorodenitration: The reaction of tetramethylammonium fluoride with 2-nitrobenzonitrile leads to the formation of 2-fluorobenzonitrile .

- Conversion from Chlorinated Compounds: 2-Chlorobenzonitrile can be fluorinated using potassium fluoride in various solvents, sometimes aided by phase transfer catalysts .

2-Fluorobenzonitrile finds applications across several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to introduce fluorine into drug candidates.

- Dyes and Pigments: The compound is utilized in the dye industry, where fluorination enhances color brightness and stability against fading .

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Several compounds are structurally similar to 2-fluorobenzonitrile, including:

- Benzonitrile (C₇H₅N): Lacks the fluorine atom; serves as a baseline for comparison.

- 3-Fluorobenzonitrile (C₇H₄FN): Similar structure but with the fluorine atom at the meta position; exhibits different reactivity patterns compared to 2-fluorobenzonitrile.

- 4-Fluorobenzonitrile (C₇H₄FN): Contains the fluorine atom at the para position; also shows different chemical behavior.

- Fluorobenzene (C₆H₅F): A simpler aromatic compound that lacks the nitrile group.

Comparison TableCompound Structure Type Unique Features 2-Fluorobenzonitrile Aromatic Nitrile Fluorine at ortho position enhances reactivity Benzonitrile Aromatic Nitrile Baseline for comparison 3-Fluorobenzonitrile Aromatic Nitrile Fluorine at meta position alters reactivity 4-Fluorobenzonitrile Aromatic Nitrile Fluorine at para position changes properties Fluorobenzene Aromatic Lacks nitrile group; simpler structure

| Compound | Structure Type | Unique Features |

|---|---|---|

| 2-Fluorobenzonitrile | Aromatic Nitrile | Fluorine at ortho position enhances reactivity |

| Benzonitrile | Aromatic Nitrile | Baseline for comparison |

| 3-Fluorobenzonitrile | Aromatic Nitrile | Fluorine at meta position alters reactivity |

| 4-Fluorobenzonitrile | Aromatic Nitrile | Fluorine at para position changes properties |

| Fluorobenzene | Aromatic | Lacks nitrile group; simpler structure |

The unique positioning of the fluorine atom in 2-fluorobenzonitrile significantly influences its chemical properties and reactivity compared to its analogs. This specificity makes it particularly valuable in synthetic chemistry and materials science.

Tetramethylammonium Fluoride-Mediated Fluorodenitration

Classical nucleophilic aromatic substitution (SNAr) mechanisms provide reliable access to 2-fluorobenzonitrile through fluorodenitration of nitroaromatic precursors. Tetramethylammonium fluoride (TMAF) has emerged as an exceptionally effective reagent for this transformation, offering superior selectivity compared to conventional metal fluoride sources. The effectiveness of TMAF stems from its ability to provide "naked fluoride" ions that are not complexed with metal atoms, enabling more efficient nucleophilic attack on electron-deficient aromatic systems.

The fluorodenitration process using TMAF demonstrates remarkable efficiency, achieving quantitative conversion of 2-nitrobenzonitrile to 2-fluorobenzonitrile within one hour at 80°C in dimethyl sulfoxide (DMSO). This transformation proceeds without the formation of phenolic or ether by-products that typically plague conventional fluorodenitration reactions. The absence of side reactions has been attributed to the stability of ion pairing between nitrite and tetramethylammonium ions, which prevents secondary reactions that would otherwise compromise product purity.

Mechanistic Considerations in SNAr Reactions

Theoretical investigations using ab initio calculations have provided detailed insights into the mechanism of nucleophilic aromatic substitution involving fluoride ions and chlorobenzonitrile substrates. The calculations reveal that the reaction proceeds through a direct single-step mechanism without the formation of a stable Meisenheimer intermediate. Solvent effects play a crucial role in determining reaction feasibility, with DMSO providing optimal solvation conditions for the transition state.

The electronic changes during the SNAr process are substantial, with the chlorine atom in p-chlorobenzonitrile experiencing a charge increase from -0.12 e to -0.46 e in the transition state, representing a charge transfer of approximately 0.34 e from the fluoride nucleophile. This significant electronic reorganization underlies the higher activation barriers observed for aromatic substitution compared to aliphatic SN2 reactions, with solvent-induced barriers reaching 39 kcal/mol for the SNAr mechanism.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant